molecular formula C12H13NO B8368527 2-Ethyl-8-methoxyquinoline

2-Ethyl-8-methoxyquinoline

Cat. No. B8368527
M. Wt: 187.24 g/mol
InChI Key: MZFNUHASPHZVRQ-UHFFFAOYSA-N
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Patent
US05804588

Procedure details

n-Butyllithium (1 ml, 1.6M in hexanes) was added dropwise to a stirred solution of 8-methoxy-2-methylquinoline (0.25 g) in tetrahydrofuran (4 ml) at -60° C. under an inert atmosphere. The resulting red solution was stirred at -60° C. for 15 minutes, and then warmed to -40° C. Iodomethane (0.27 ml) was then added dropwise and the reaction warmed slowly to room temperature with continued stirring for 12 hours. The reaction was quenched with brine (50 ml) and extracted with dichloromethane (2×5ml). The organic phases were combined, dried over magnesium sulphate and preadsorbed onto silica. Purification was achieved by column chromatography eluting with ethyl acetate to afford the title compound as a pale yellow solid (0.16 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH3:6][O:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:17]=1[N:16]=C(C)C=[CH:13]2.IC>O1CCCC1>[CH2:3]([C:2]1[CH:1]=[CH:13][C:12]2[C:17](=[C:8]([O:7][CH3:6])[CH:9]=[CH:10][CH:11]=2)[N:16]=1)[CH3:4]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.25 g
Type
reactant
Smiles
COC=1C=CC=C2C=CC(=NC12)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.27 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The resulting red solution was stirred at -60° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to -40° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction warmed slowly to room temperature
STIRRING
Type
STIRRING
Details
with continued stirring for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with brine (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×5ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)C1=NC2=C(C=CC=C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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